molecular formula C21H15ClN2O4S B2525825 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide CAS No. 477866-67-4

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide

Cat. No.: B2525825
CAS No.: 477866-67-4
M. Wt: 426.87
InChI Key: XFJGTQYKPGVJHT-UHFFFAOYSA-N
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Description

This compound features a benzamide core with three key substituents:

  • A chlorine atom at position 2 of the benzamide ring.
  • A 4-methoxyphenylsulfonyl group at position 2.
  • A cyano group at position 3.

Although direct crystallographic data for this compound is unavailable, structural analogs provide insights into its conformational behavior and intermolecular interactions .

Properties

IUPAC Name

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4S/c1-28-16-7-9-17(10-8-16)29(26,27)20-11-6-15(12-14(20)13-23)24-21(25)18-4-2-3-5-19(18)22/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJGTQYKPGVJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 3-cyano-4-(4-methoxyphenyl)sulfonyl aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Notably, it has shown promise in the following areas:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamides have been evaluated for their anti-proliferative activities against ovarian and colon cancer cells, suggesting that this compound may also possess similar properties .
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a candidate for developing enzyme inhibitors in diseases such as cancer and diabetes .

Biological Studies

Studies have demonstrated that compounds similar to 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide can interact with biological targets:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity. This property is crucial for developing drugs targeting G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes .
  • Antimicrobial Properties : Sulfonamide derivatives have been recognized for their antibacterial effects. The incorporation of the benzamide structure may enhance these properties, providing a pathway for developing new antimicrobial agents .

Industrial Applications

In addition to medicinal applications, this compound can be utilized in industrial settings:

  • Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules. The unique functional groups allow it to participate in various chemical reactions, making it valuable in organic synthesis .
  • Material Science : The compound's properties may lend themselves to the development of new materials or catalysts in chemical processes .

Case Studies

Several studies have highlighted the potential applications of compounds related to this compound:

  • Anticancer Evaluation : A study on sulfonamide derivatives demonstrated significant cytotoxicity against human cancer cell lines, indicating the potential of similar compounds in cancer therapy .
  • Enzyme Inhibition Mechanisms : Research on enzyme inhibitors has shown that sulfonamides can effectively inhibit key enzymes involved in cancer progression and metabolic disorders .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent-Driven Structural Variations

Sulfonyl/Sulfamoyl-Containing Benzamides
Compound Name Substituents Key Features Biological Activity
Target Compound 2-Cl, 3-CN, 4-(4-MeOPh-SO₂) High polarity due to SO₂ and CN; potential for H-bonding Not explicitly reported, but sulfonyl analogs show h-NTPDase inhibition
5-(N-Benzylsulfamoyl)-2-Cl-N-(4-MeOPh)benzamide (3j) 2-Cl, 5-SO₂NHBn, 4-MeOPh Sulfamoyl group enhances solubility; IC₅₀ = sub-µM for h-NTPDase2 h-NTPDase2 inhibitor
2-Cl-N-(4-Cl-3-I-Ph)-4-MeSO₂-benzamide 2-Cl, 4-MeSO₂, 4-Cl-3-I-Ph Dihedral angle: 52.13° between rings; N–H⋯O dimerization Anticancer intermediate
5-Cl-N-(4-ClPh)-2-[(4-ClPh-SO₂)NH]-benzamide 5-Cl, 2-SO₂NH(4-ClPh), 4-ClPh Multiple Cl atoms increase lipophilicity No direct data; structural similarity to agrochemicals

Key Observations :

  • Sulfonyl/sulfamoyl groups improve binding to enzymes like h-NTPDases via H-bonding and electrostatic interactions .
  • Halogen substituents (Cl, I) enhance metabolic stability and hydrophobic interactions .
Methoxy-Substituted Benzamides
Compound Name Substituents Crystallographic Data
2-Cl-N-(4-MeOPh)benzamide 2-Cl, 4-MeOPh Monoclinic P21/n; dihedral angle: 79.20° between benzamide and 4-MeOPh rings
4-Cl-N-(2-MeOPh)benzamide 4-Cl, 2-MeOPh Dihedral angle: 45.9° between benzamide and substituted rings

Key Observations :

  • Methoxy groups induce orthogonality between aromatic rings, affecting packing efficiency and crystal symmetry .
  • Substitution position (para vs. ortho) significantly alters molecular geometry and intermolecular interactions .

Crystallographic and Electronic Properties

Compound Dihedral Angle (°) H-Bonding Interactions Software Used
2-Cl-N-(4-MeOPh)benzamide 79.20 (benzamide vs. 4-MeOPh) N–H⋯O (amide to methoxy) SHELX
2-Cl-N-(4-Cl-3-I-Ph)-4-MeSO₂-benzamide 52.13 (benzamide vs. substituted ring) N–H⋯O (amide to sulfonyl) SHELXL

Key Observations :

  • Smaller dihedral angles (e.g., 52.13° in ) correlate with stronger intermolecular H-bonding, influencing solubility and crystal packing .
  • Software like SHELX and WinGX are critical for resolving complex substituent effects on molecular geometry .

Biological Activity

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a chloro group, a cyano group, and a sulfonyl moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is C17H16ClN3O3S, and it has a molecular weight of approximately 367.84 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H16ClN3O3S
Molecular Weight367.84 g/mol

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity and downstream signaling pathways.
  • Receptor Interaction : It could interact with cellular receptors, modulating various physiological responses.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Biological Activity Studies

Research has indicated various biological activities associated with this compound, including anti-inflammatory and anticancer properties.

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 and A549. For instance, a related compound demonstrated an IC50 value of approximately 49.85 µM against A549 cells, indicating significant cytotoxicity .
  • Enzyme Targeting : A study explored the inhibition of phosphodiesterases (PDEs) by compounds structurally related to this compound. PDEs are critical in regulating intracellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases like cancer and inflammation .

Research Findings

Recent advancements in drug design have highlighted the potential of compounds with similar structures to exhibit notable pharmacological effects:

  • Anti-inflammatory Effects : Some studies have suggested that sulfonamide derivatives can reduce inflammation markers in various models .
  • Cytotoxicity Profiles : Compounds with similar functional groups have shown varying degrees of cytotoxicity across different cancer cell lines, emphasizing the need for further exploration into structure-activity relationships .

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